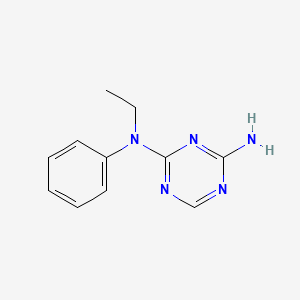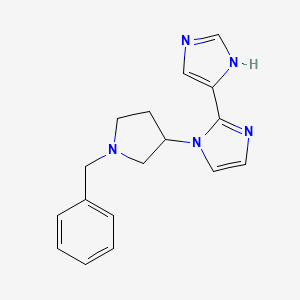
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, commonly known as EPD or EPN, is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
EPD has been extensively studied for its potential applications in various scientific fields. It has been used as a pesticide, herbicide, and insecticide due to its ability to inhibit acetylcholinesterase (AChE) activity. EPD has also been studied for its potential use as a corrosion inhibitor, as well as a reagent for the determination of trace amounts of copper, lead, and zinc.
Mecanismo De Acción
EPD acts as an AChE inhibitor, which leads to the accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to various physiological effects. The mechanism of action of EPD is similar to that of other organophosphate and carbamate insecticides.
Biochemical and Physiological Effects:
EPD has been shown to have various biochemical and physiological effects. It can cause cholinergic toxicity, which leads to symptoms such as muscle weakness, tremors, and respiratory distress. EPD has also been shown to have genotoxic and mutagenic effects, which can lead to DNA damage and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPD has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize. EPD is also highly selective for copper, lead, and zinc, which makes it an ideal reagent for the determination of trace amounts of these metals. However, EPD has several limitations as a reagent. It can be toxic to living organisms, which can limit its use in certain experiments. EPD can also be unstable in certain conditions, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for the study of EPD. One potential application is in the development of new insecticides that are more effective and less toxic than current options. EPD could also be used in the development of new corrosion inhibitors, as well as in the determination of trace amounts of other metals. Further research is needed to fully understand the biochemical and physiological effects of EPD, as well as its potential applications in various scientific fields.
Conclusion:
In conclusion, EPD is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide, followed by treatment with ethyl iodide. EPD acts as an AChE inhibitor, which leads to the accumulation of ACh in the synaptic cleft, resulting in various physiological effects. EPD has several advantages as a reagent for lab experiments, but also has limitations due to its toxicity and instability. Further research is needed to fully understand the potential applications of EPD in various scientific fields.
Métodos De Síntesis
EPD can be synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain EPD. The overall reaction can be represented as follows:
C6H5NH2 + ClCN → C6H5NHCN + HCl
C6H5NHCN + C2H5I → C6H5N(C2H5)CN + HI
Propiedades
IUPAC Name |
2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16(9-6-4-3-5-7-9)11-14-8-13-10(12)15-11/h3-8H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLHARKGCWBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5320000.png)
![4-[(2-ethylbutanoyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5320008.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)

![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)